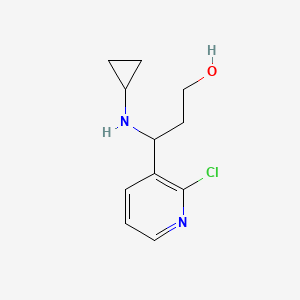
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of an appropriate precursor, such as an amidine, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced dihydroimidazole compounds, and various substituted sulfonamides. These products can have different chemical and biological properties, making them useful for various applications .
科学的研究の応用
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.
Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and can be explored for the development of new antimicrobial agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial growth and replication .
類似化合物との比較
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-yl)phenylamine: This compound is similar in structure but lacks the sulfonamide group, which may result in different chemical and biological properties.
4-(4,5-dihydro-1H-imidazol-2-yl)phenol: This compound has a hydroxyl group instead of an amino group, which can affect its reactivity and applications.
Uniqueness
The presence of both the imidazole ring and the sulfonamide group in 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide makes it unique compared to other similar compounds. This combination allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in research and industry .
特性
CAS番号 |
2733-54-2 |
|---|---|
分子式 |
C9H12N4O2S |
分子量 |
240.28 g/mol |
IUPAC名 |
4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |
InChIキー |
GYWBMJZUFMUOPG-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


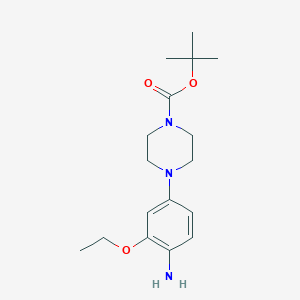

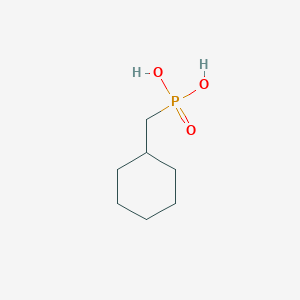

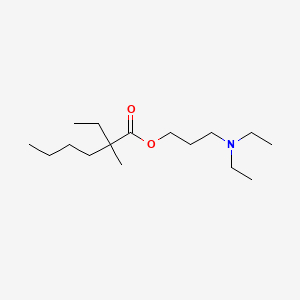
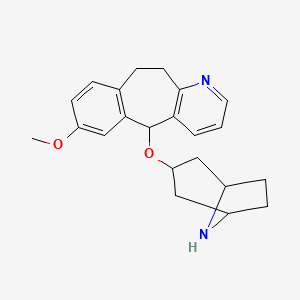
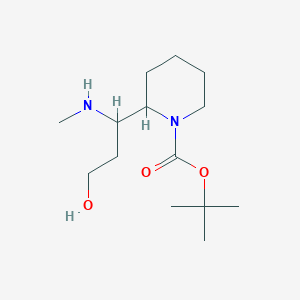
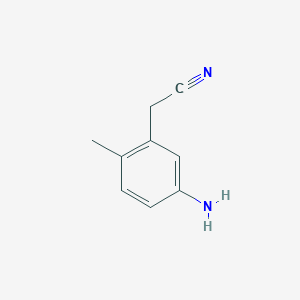
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

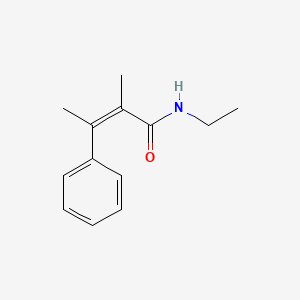
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)
